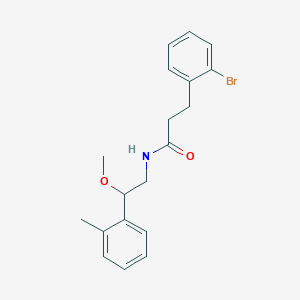

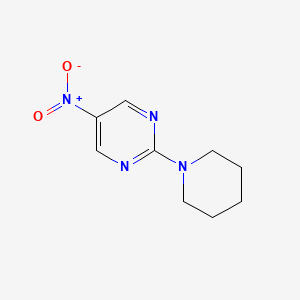

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide, also known as Bromantane, is a synthetic compound with potential applications in scientific research. It belongs to the class of adamantane derivatives, which are known for their unique pharmacological properties. Bromantane has been studied extensively for its potential use as a nootropic and adaptogen, and its mechanism of action and biochemical effects have been the subject of numerous research studies.

Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

Research on the synthesis of enantiomerically pure compounds has explored the reactivity of bromophenyl-related molecules. For instance, Martelli, Orena, and Rinaldi (2011) demonstrated the use of 3-substituted (Z)-2-(bromomethyl)propenoates in producing enantiomerically pure aza-Morita–Baylis–Hillman adducts, showcasing the potential of bromophenyl compounds in enantioselective synthesis (Martelli, Orena, & Rinaldi, 2011).

Nucleophilic Substitution Reactions

Pandolfi et al. (2019) investigated the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, highlighting the molecule's versatility in undergoing nucleophilic substitution reactions to yield β-lactams or acrylanilides, depending on the conditions. This research points to the adaptability of bromophenyl propanamides in synthetic pathways, offering a route to biologically active molecules (Pandolfi et al., 2019).

Molecular Electronics

Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, and Nielsen (2005) explored the utility of aryl bromides as precursors for thiol end-capped molecular wires. Their work underscores the importance of simple, accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide, for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, pivotal in molecular electronics (Stuhr-Hansen et al., 2005).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with bromophenols, demonstrating their potential in photodynamic therapy due to their high singlet oxygen quantum yield. This research illustrates the application of bromophenyl derivatives in developing photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Baranovskyi, Symchak, Pokryshko, Klymnyuk, and Grishchuk (2018) synthesized 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and explored their antimicrobial properties. Their work highlights the biological activity potential of bromophenyl propanamides, contributing to the development of new antimicrobial agents (Baranovskyi et al., 2018).

Propriétés

IUPAC Name |

3-(2-bromophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPKAFNRQFRWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)

![2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2542215.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)

![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)